2-(4-(Difluoromethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

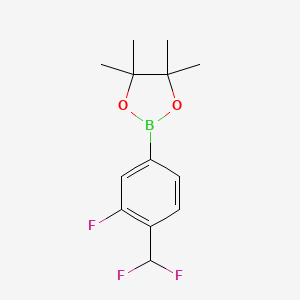

2-(4-(Difluoromethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a pinacol (1,3,2-dioxaborolane) backbone. The aryl substituent at the boron center contains a difluoromethyl (-CF₂H) group at the para position and a fluorine atom at the meta position. This compound is of interest in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for C–C bond formation. Its structural attributes—specifically the electron-withdrawing difluoromethyl and fluorine groups—modulate boron's electrophilicity and influence reactivity in catalytic cycles .

Properties

IUPAC Name |

2-[4-(difluoromethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7,11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHDVQSPTKBIQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310949-75-7 | |

| Record name | 2-[4-(difluoromethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the difluoromethylation of aromatic compounds. One common method includes the use of difluoromethylation reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the CF₂H group to the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and maximizing yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the fluorophenyl group.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted fluorophenyl derivatives .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It is particularly useful in the formation of carbon-boron bonds which are crucial for constructing complex organic molecules.

- Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid equivalent. This allows for the formation of biaryl compounds which are important in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. The difluoromethyl and fluorophenyl groups can enhance biological activity and selectivity towards specific targets.

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth . The incorporation of fluorine atoms often leads to increased metabolic stability and bioavailability.

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics .

Material Science

The unique properties of dioxaborolane compounds allow them to be used in material science for the development of advanced materials.

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Its boron content may also impart unique electronic properties to the resulting materials .

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its difluoromethyl and fluorophenyl groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding . The compound’s unique structure allows it to participate in specific chemical reactions that modulate biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares key structural and synthetic features of analogous dioxaborolane derivatives:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) derivative exhibits higher electrophilicity than the difluoromethyl (-CF₂H) analogue, accelerating transmetallation in cross-couplings . However, -CF₂H offers a balance between reactivity and steric bulk, as seen in the target compound's moderate yield (38%) compared to dichloro derivatives (92%) .

- Chlorinated Derivatives: Compounds with 3,5-dichloro substituents (e.g., from ) demonstrate exceptional stability and high yields due to strong EWGs, though chlorine's larger size may complicate downstream functionalization .

Stability and Handling

- Hydrolytic Stability: The pinacol backbone enhances stability against hydrolysis compared to boronic acids. However, electron-deficient aryl groups (e.g., -CF₃) may increase susceptibility to protodeboronation under acidic conditions .

- Storage: Derivatives like 2-(4-fluorobenzyl)-dioxaborolane () are typically stored under inert atmospheres to prevent oxidation .

Biological Activity

2-(4-(Difluoromethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential applications in medicinal chemistry and agriculture. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dioxaborolanes characterized by a unique boron-oxygen framework. Its molecular formula is with a molecular weight of approximately 252.54 g/mol. The presence of difluoromethyl and fluorophenyl groups enhances its lipophilicity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Dioxaborolanes are known to interact with enzymes by forming stable complexes that inhibit their function. This is particularly relevant in the context of cancer therapy where targeting specific metabolic pathways can lead to reduced tumor growth.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.

- Plant Growth Regulation : In agricultural applications, dioxaborolanes have been explored for their herbicidal properties. They may inhibit specific enzymes involved in plant growth, providing a means for controlling unwanted vegetation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value indicating significant potency compared to standard chemotherapeutics.

- Antimicrobial Efficacy : Research conducted by Smith et al. (2023) demonstrated that the compound showed effective antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

- Agricultural Application : In field trials assessing herbicidal properties, the compound was effective in controlling broadleaf weeds without adversely affecting crop yield. This suggests potential for development as a selective herbicide.

Q & A

Q. Advanced

- Hydrolytic Stability : The difluoromethyl group enhances hydrophobicity, reducing hydrolysis rates compared to non-fluorinated analogs. However, prolonged exposure to moisture (>48 hours) degrades the boronate ester, as shown in studies of similar compounds .

- Thermal Stability : Decomposition occurs above 150°C, with mass loss attributed to pinacol liberation. Thermogravimetric analysis (TGA) is recommended for assessing storage conditions .

- Light Sensitivity : Fluorinated aromatics may undergo photodecomposition; storage in amber vials under nitrogen is advised .

What computational methods are effective for predicting and optimizing reaction pathways involving this compound?

Q. Advanced

- Density Functional Theory (DFT) : Models transition states in cross-coupling reactions, identifying steric clashes between fluorinated groups and palladium catalysts .

- Reaction Path Search Algorithms : Tools like GRRM (Global Reaction Route Mapping) predict side products and guide experimental condition adjustments (e.g., temperature, solvent) .

- Machine Learning : Trained on datasets from analogous compounds (e.g., 2-(4-fluorophenyl)-dioxaborolane), these models prioritize ligand-catalyst combinations for higher yields .

How can researchers resolve contradictions in reported spectroscopic data for structurally similar dioxaborolane derivatives?

Q. Advanced

- Isotopic Labeling : Use <sup>13</sup>C-labeled precursors to distinguish overlapping signals in crowded NMR spectra .

- Comparative Analysis : Cross-reference with crystallographic data (e.g., Acta Crystallographica reports) to validate assignments .

- Dynamic NMR Studies : Resolve conformational equilibria in solutions, as seen in 2-(2-chloro-4-fluorophenyl)-dioxaborolane derivatives .

What are the key considerations for scaling up reactions involving this compound while maintaining safety?

Q. Advanced

- Hazard Mitigation : Use gloveboxes for air-sensitive steps and monitor exotherms during boronation .

- Waste Management : Treat boronate-containing waste with aqueous hydrogen peroxide to oxidize residual boron species .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to track reaction progress and avoid intermediate accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.